Linalyl benzoate Linalyl benzoate Linalyl benzoate, also known as fema 2638, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Linalyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl benzoate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl benzoate is a bergamot, broom, and gardenia tasting compound that can be found in herbs and spices and mushrooms. This makes linalyl benzoate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 126-64-7
VCID: VC21008260
InChI: InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3
SMILES: CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

Linalyl benzoate

CAS No.: 126-64-7

Cat. No.: VC21008260

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Linalyl benzoate - 126-64-7

Specification

Description Linalyl benzoate, also known as fema 2638, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Linalyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl benzoate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl benzoate is a bergamot, broom, and gardenia tasting compound that can be found in herbs and spices and mushrooms. This makes linalyl benzoate a potential biomarker for the consumption of these food products.
CAS No. 126-64-7
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name 3,7-dimethylocta-1,6-dien-3-yl benzoate
Standard InChI InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3
Standard InChI Key BTJXBZZBBNNTOV-UHFFFAOYSA-N
SMILES CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C
Canonical SMILES CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C

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